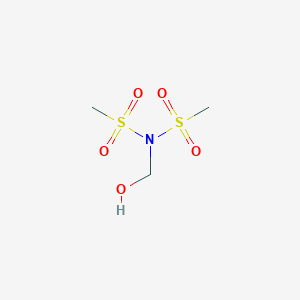
1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)- is a complex organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, hydroxy, and butyl, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of the Butyl Group: Alkylation reactions using butyl halides.
Incorporation of the Hydroxyphenyl Group: Coupling reactions with hydroxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the amino or hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating biological pathways.
類似化合物との比較
Similar Compounds
1,8-Naphthyridin-2(1H)-one, 3-amino-4-(3-hydroxyphenyl)-: Lacks the butyl group.
1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-: Lacks the hydroxyphenyl group.
1,8-Naphthyridin-2(1H)-one, 4-(3-hydroxyphenyl)-: Lacks the amino and butyl groups.
Uniqueness
The presence of all three functional groups (amino, butyl, and hydroxyphenyl) in 1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)- makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
501690-38-6 |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC名 |
3-amino-1-butyl-4-(3-hydroxyphenyl)-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C18H19N3O2/c1-2-3-10-21-17-14(8-5-9-20-17)15(16(19)18(21)23)12-6-4-7-13(22)11-12/h4-9,11,22H,2-3,10,19H2,1H3 |
InChIキー |
DUUMNJMWRUOLRT-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)N)C3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)
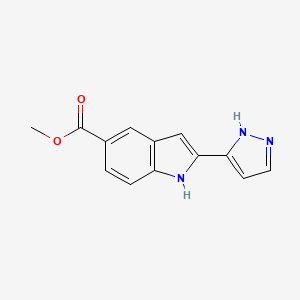
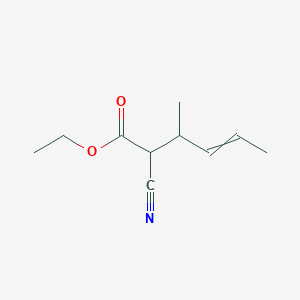

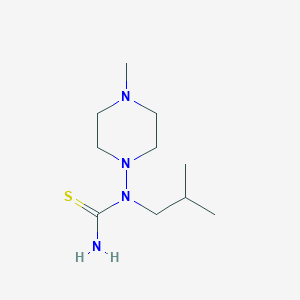
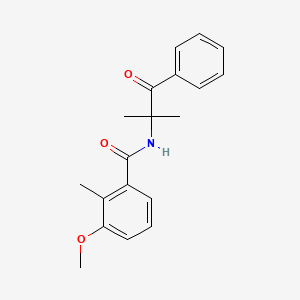
![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
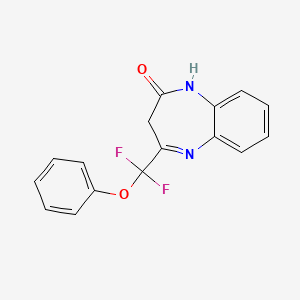
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)
